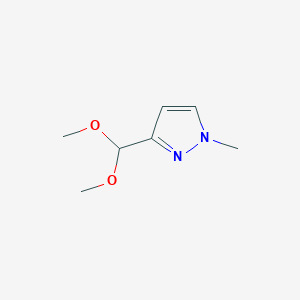
3,6-Dimethyl-9H-carbazole
概要
説明
3,6-Dimethyl-9H-carbazole is a chemical compound with the molecular formula C14H13N . It is a solid substance .
Synthesis Analysis
Carbazole derivatives, including 3,6-Dimethyl-9H-carbazole, can be synthesized through electropolymerization . A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, a derivative of 3,6-Dimethyl-9H-carbazole, has also been developed .Molecular Structure Analysis
The molecular weight of 3,6-Dimethyl-9H-carbazole is 195.26 . Its structure includes a nitrogen-containing aromatic heterocyclic conducting polymer .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
3,6-Dimethyl-9H-carbazole is a solid substance . It has a molecular weight of 195.26 and a molecular formula of C14H13N .科学的研究の応用
Antimicrobial and Antifungal Applications
Carbazole derivatives have been studied for their potential in treating various diseases due to their efficacy and reduced toxicity. This includes applications in combating microbial and fungal diseases .
Electrical and Electrochemical Properties
Polycarbazoles are known for their excellent electrical and electrochemical properties. They are used in carbon film microelectrodes (CFMEs) for good conduction and electron transfer .
Environmental Stability
Due to their structural adaptability, 3,6-substituted carbazoles are integrated into polymers, offering improved stability which is crucial for environmental applications .
Optical Properties
Carbazole derivatives exhibit unique optical properties. Linear and hyperbranched 3,6-carbazole derivatives present excellent redox activity, photorefractive, and nonlinear optical properties .
Triplet Energy
The structural adaptability of carbazole with 3,6-substitution makes it an outstanding candidate for integration into polymers due to its improved stability and triplet energy .
Safety and Hazards
将来の方向性
作用機序
- The primary targets of 3,6-Dimethyl-9H-carbazole are not well-documented in the literature. However, we know that carbazole derivatives exhibit antioxidant properties and can modulate endothelial nitric oxide (NO) production .
Target of Action
Mode of Action
Scientists continue to explore its applications in nanodevices, batteries, and other fields . 🌟
特性
IUPAC Name |
3,6-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACKJNPFWWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204559 | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-9H-carbazole | |
CAS RN |
5599-50-8 | |
| Record name | 3,6-Dimethylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the hydrophobicity of 3,6-Dimethyl-9H-carbazole-based materials affect perovskite solar cell performance?
A1: 3,6-Dimethyl-9H-carbazole is a key building block for materials like [4-(3,6-dimethyl-9H-carbazole-9-yl)butyl]phosphonic acid (Me-4PACz). While Me-4PACz self-assembled monolayers (SAMs) show promise in perovskite solar cells [], their inherent hydrophobicity can hinder the formation of a uniform perovskite layer, crucial for efficient device function. This non-uniformity arises from the poor interaction between the hydrophobic Me-4PACz and the perovskite precursor solution. []
Q2: Can the challenges posed by the hydrophobicity of 3,6-Dimethyl-9H-carbazole-based materials be addressed to improve perovskite solar cell efficiency?
A2: Yes, researchers have found that incorporating a specific ratio of a conjugated polyelectrolyte, poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium-propyl-2,7-fluorene)-alt-2,7-(9,9dioctylfluorene)dibromide (PFN-Br), with Me-4PACz can mitigate the negative impact of hydrophobicity []. This strategic mixing, termed Pz:PFN, allows PFN-Br to interact with the perovskite's A-site cation, promoting a more uniform and crystalline perovskite layer. This improved morphology, coupled with PFN-Br's ability to tune the Me-4PACz work function, results in perovskite solar cells with enhanced open-circuit voltage and overall efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)




![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)
